molecular formula C9H8BrNO5 B7865896 3-(3-Bromo-4-nitrophenoxy)propanoic acid

3-(3-Bromo-4-nitrophenoxy)propanoic acid

Cat. No.: B7865896
M. Wt: 290.07 g/mol
InChI Key: JPLIYJBSOLGBAS-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-nitrophenoxy)propanoic acid is a substituted phenylpropanoic acid derivative featuring a bromine atom at the 3-position and a nitro group at the 4-position of the phenoxy ring. Its molecular formula is C₉H₈BrNO₅, with a molecular weight of approximately 289.9 g/mol.

Properties

IUPAC Name

3-(3-bromo-4-nitrophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c10-7-5-6(16-4-3-9(12)13)1-2-8(7)11(14)15/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLIYJBSOLGBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-(4-Hydroxy-3-nitrophenyl)propanoic Acid
  • Structure: Features a hydroxyl (-OH) and nitro (-NO₂) group at positions 4 and 3, respectively.
  • Properties: Melting point: 80–90°C (from safety data sheets).
3-(2-Bromo-4-fluorophenyl)propanoic Acid
  • Structure : Bromine at position 2 and fluorine at position 3.
  • Properties : Molecular weight 247.06 g/mol ; fluorine’s electronegativity enhances stability and lipophilicity. The altered substituent positions may reduce steric hindrance compared to the target compound .
  • Applications : Used in synthetic chemistry for halogenated intermediates .
Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid)
  • Structure : Chlorine substituents at positions 3 and 5 with a hydroxyl group at 4.
  • Chlorine’s moderate electron-withdrawing effect may balance solubility and membrane penetration .
  • Comparison : Bromine in the target compound may enhance lipophilicity and bioactivity compared to chlorine, but nitro groups could introduce toxicity risks .

Functional Group Modifications

3-(Methylthio)propanoic Acid Esters
  • Structure : Methylthio (-SMe) and ester groups instead of halogen/nitro substituents.
  • Properties: Key aroma compounds in pineapples (e.g., 3-(methylthio)propanoic acid methyl ester at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). Low odor thresholds (e.g., 7 µg·kg⁻¹ for the ethyl ester) highlight their sensory impact .
  • Comparison : Unlike the target compound, these esters are volatile and lack halogen/nitro groups, limiting structural and functional overlap .
Pyrazole-Substituted Propanoic Acids (e.g., 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid)
  • Structure : Incorporates a pyrazole ring with bromine and trifluoromethyl groups.
  • Comparison : The target compound’s simpler phenyl backbone may offer easier synthesis but fewer opportunities for targeted interactions .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Activities References
3-(3-Bromo-4-nitrophenoxy)propanoic acid Br (3), NO₂ (4) 289.9 Not reported High acidity (predicted) -
3-(4-Hydroxy-3-nitrophenyl)propanoic acid OH (4), NO₂ (3) ~227.2 80–90 Laboratory use
3-(2-Bromo-4-fluorophenyl)propanoic acid Br (2), F (4) 247.06 Not reported Lipophilic, synthetic intermediate
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Cl (3,5), OH (4) ~235.1 Not reported Antimicrobial activity
3-(Methylthio)propanoic acid methyl ester SMe, methyl ester 150.2 Not reported Odor-active (OAV >1 in pineapple)

Discussion of Substituent Effects

  • Electron-Withdrawing Groups : The nitro group in the target compound increases acidity (lower pKa) compared to hydroxyl or methoxy analogs. Bromine’s size and polarizability may enhance binding to hydrophobic pockets in biological targets .
  • Bioactivity Potential: Chlorinated derivatives exhibit antimicrobial properties, suggesting that bromo-nitro variants could show similar or enhanced activity, though nitro groups may confer cytotoxicity .

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